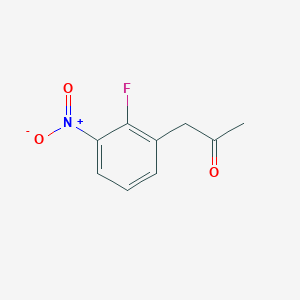

1-(2-Fluoro-3-nitrophenyl)propan-2-one

Beschreibung

1-(2-Fluoro-3-nitrophenyl)propan-2-one is a fluorinated nitroaromatic ketone characterized by a propan-2-one backbone attached to a phenyl ring substituted with fluorine and nitro groups at the 2- and 3-positions, respectively. This article compares 1-(2-Fluoro-3-nitrophenyl)propan-2-one with similar compounds, focusing on substituent effects, synthetic methodologies, and functional properties.

Eigenschaften

IUPAC Name |

1-(2-fluoro-3-nitrophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-6(12)5-7-3-2-4-8(9(7)10)11(13)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKRONAXJSCYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-3-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-3-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 1-(2-Fluoro-3-nitrophenyl)propan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Fluoro-3-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: Formation of 1-(2-amino-3-fluorophenyl)propan-2-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of carboxylic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(2-Fluoro-3-nitrophenyl)propan-2-one serves as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for various chemical reactions, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound is being investigated for its potential role in studying enzyme interactions and metabolic pathways . The presence of the fluorine atom increases lipophilicity, which may influence its bioavailability and interaction with biological targets.

Medicine

The compound is under investigation for its pharmacological properties , including potential anticancer activity. Preliminary studies indicate that it may inhibit specific enzymatic pathways involved in cancer progression and inflammation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(2-Fluoro-3-nitrophenyl)propan-2-one | MCF-7 | TBD | |

| β-Aryl-β-Mercapto Ketones | MCF-7 | <10 | |

| Tamoxifen | MCF-7 | 0.5 |

Note: TBD indicates that specific data for this compound is yet to be determined.

Industry

In industrial applications, 1-(2-Fluoro-3-nitrophenyl)propan-2-one is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties that allow for diverse applications.

Anticancer Activity

Research has indicated that compounds similar to 1-(2-Fluoro-3-nitrophenyl)propan-2-one exhibit significant cytotoxic effects against various cancer cell lines. For example, studies on related β-aryl-β-mercapto ketones have shown promising results in inhibiting the growth of breast cancer cells (MCF-7) with low toxicity towards normal cells .

Wirkmechanismus

The mechanism of action of 1-(2-Fluoro-3-nitrophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the fluorine and nitro groups can affect its reactivity and binding affinity, making it a valuable tool in biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Propan-2-one Derivatives

Key Observations :

- The position and nature of substituents significantly influence electronic and steric properties. For example, the 2-fluoro-3-nitro substitution in the target compound may enhance electrophilicity compared to monosubstituted analogs like 1-(2-nitrophenyl)propan-2-one .

- Conjugated systems, such as propenone derivatives (e.g., 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one), exhibit extended π-conjugation, altering UV-Vis absorption and reactivity .

Key Observations :

- Microwave-assisted synthesis (e.g., for 1-(4-acetyl-3-hydroxy-phenoxy)propan-2-one) improves yields and reduces reaction times compared to conventional heating .

- Palladium-catalyzed methods enable regioselective functionalization, critical for complex nitroaromatic systems .

Physicochemical Properties

While direct data on the target compound are scarce, substituent effects can be inferred:

- Nitro Groups: Enhance electron-withdrawing effects, increasing acidity of α-hydrogens and influencing keto-enol tautomerism .

- Conjugation: Propenone derivatives (e.g., 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one) exhibit redshifted UV absorption due to extended conjugation .

Biologische Aktivität

1-(2-Fluoro-3-nitrophenyl)propan-2-one, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores the compound's interactions with biological systems, focusing on its mechanisms of action, cytotoxic effects, and therapeutic implications.

Chemical Structure and Properties

1-(2-Fluoro-3-nitrophenyl)propan-2-one is a ketone derivative featuring a fluoro and nitro substituent on the aromatic ring. Its chemical formula is C10H10FNO3, with a molecular weight of approximately 215.19 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of 1-(2-Fluoro-3-nitrophenyl)propan-2-one is primarily linked to its interactions with specific enzymes and receptors. Preliminary studies indicate that it may inhibit certain enzymatic pathways involved in cancer progression and inflammation. The compound's ability to modulate these pathways suggests potential applications in cancer therapy and anti-inflammatory treatments .

Anticancer Activity

Research has indicated that compounds similar to 1-(2-Fluoro-3-nitrophenyl)propan-2-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related β-aryl-β-mercapto ketones have shown promising results in inhibiting the growth of breast cancer cells (MCF-7) with low toxicity towards normal cells .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(2-Fluoro-3-nitrophenyl)propan-2-one | MCF-7 | TBD | |

| β-Aryl-β-Mercapto Ketones | MCF-7 | <10 | |

| Tamoxifen | MCF-7 | 0.5 |

Note: TBD indicates that specific data for 1-(2-Fluoro-3-nitrophenyl)propan-2-one is yet to be determined.

Enzyme Inhibition

In vitro studies suggest that 1-(2-Fluoro-3-nitrophenyl)propan-2-one may inhibit key enzymes involved in metabolic pathways associated with cancer cell survival. The inhibition of such enzymes could lead to decreased proliferation of cancer cells and increased apoptosis .

Toxicological Profile

The safety profile of 1-(2-Fluoro-3-nitrophenyl)propan-2-one has not been extensively studied; however, compounds with similar structures have shown low toxicity in preliminary assessments. Further toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.